Ethyl 3-fluoro-2-(trifluoromethyl)benzoate

Description

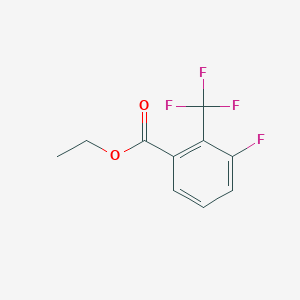

Ethyl 3-fluoro-2-(trifluoromethyl)benzoate (CAS 1214376-17-6) is a fluorinated aromatic ester characterized by a fluorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring. Its molecular formula is C₁₀H₈F₄O₂, with a molecular weight of 236.16 g/mol .

Properties

IUPAC Name |

ethyl 3-fluoro-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-2-16-9(15)6-4-3-5-7(11)8(6)10(12,13)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMJVXFBSYEPHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-fluoro-2-(trifluoromethyl)benzoate is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews its synthesis, biological properties, and applications in medicinal chemistry, with a focus on its interactions at the molecular level.

Chemical Structure and Synthesis

This compound consists of a benzoate core with both fluoro and trifluoromethyl substituents. The presence of these electronegative groups enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery. The synthesis typically involves functionalization strategies that allow for the introduction of these fluorinated groups, often utilizing methodologies such as nucleophilic substitution or metal-catalyzed reactions .

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group, in particular, has been shown to increase binding affinity and selectivity for certain targets. This is crucial in the development of fluorinated drugs, which often exhibit enhanced pharmacological properties compared to their non-fluorinated counterparts .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound exhibited low nanomolar IC50 values, indicating potent antiproliferative activity .

Antibacterial Properties

This compound has also been evaluated for its antibacterial activity. It was tested against various Gram-positive and Gram-negative bacteria, showing promising results as a dual inhibitor of bacterial topoisomerases. The compound demonstrated low nanomolar inhibition against DNA gyrase and topoisomerase IV, making it a candidate for further development as an antibacterial agent .

Case Studies

Case Study 1: Anticancer Evaluation

In a study examining the anticancer properties of this compound, researchers conducted assays on multiple cell lines. Results indicated that the compound significantly inhibited cell proliferation, with IC50 values under 100 nM for A549 cells. This suggests that the compound could be further optimized for therapeutic use in oncology .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial efficacy of this compound against resistant strains of bacteria. This compound was found to exhibit MIC values below 32 nM against E. coli, highlighting its potential as a lead compound in antibiotic development .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 3-fluoro-4-(trifluoromethyl)benzoate | Fluoro at position 3, trifluoromethyl at position 4 | Potentially less active than ethyl 3-fluoro-2 |

| Ethyl 4-(trifluoromethyl)benzoate | Trifluoromethyl at position 4 only | Reduced reactivity compared to ethyl 3-fluoro-2 |

| Ethyl 3,4-difluorobenzoate | Two fluoro groups without trifluoromethyl | Different pharmacological profile |

The unique combination of substituents in this compound contributes to its distinct biological activities compared to similar compounds.

Scientific Research Applications

Chemistry

Ethyl 3-fluoro-2-(trifluoromethyl)benzoate serves as a building block in the synthesis of more complex fluorinated compounds. Its unique structural features allow for diverse chemical transformations, making it valuable in developing new materials.

Biology

This compound is investigated for its potential as a bioactive molecule in drug discovery. The incorporation of fluorine atoms can enhance binding affinity to biological targets, which is crucial in medicinal chemistry. Studies have shown that it may interact with enzymes or receptors, modulating their activity effectively.

Medicine

This compound exhibits promising pharmacological properties , including potential anti-inflammatory and anticancer activities. Research indicates that it may inhibit specific pathways involved in cancer progression, making it a candidate for further development in therapeutic applications.

Industry

In industrial applications, this compound is utilized in the development of advanced materials with unique properties such as increased thermal stability and resistance to degradation. Its fluorinated structure contributes to enhanced performance characteristics in various formulations.

Research has shown that this compound possesses significant biological activities:

- Antiviral Properties : Similar compounds have demonstrated efficacy against influenza viruses by disrupting membrane fusion processes.

- Antimicrobial Effects : Studies indicate that this compound can inhibit bacterial strains, suggesting potential applications in developing new antibiotics.

Case Study: Antiviral Activity

A study evaluated the antiviral effects of trifluoromethylated benzoic acid derivatives, revealing their ability to inhibit viral replication by disrupting viral membrane fusion processes. This compound's structural characteristics suggest it may exhibit similar antiviral mechanisms.

Comparison with Similar Compounds

Substituent Positional Isomers

- Applications in radiopharmaceuticals are implied by its structural similarity to trifluoromethylated oxadiazole benzoates used in PET tracer synthesis .

Halogen/Cyano-Substituted Analogs

- Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate (CAS 1805023-21-5, ): With bromine (3-Br), cyano (2-CN), and -CF₃ (6-CF₃) groups, this compound has a molecular weight of 322.08 g/mol. The electron-withdrawing cyano and bromine substituents increase electrophilicity, making it suitable for cross-coupling reactions in agrochemical research .

- Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate (CAS 1805457-70-8, ):

Substituted with chlorine (2-Cl), fluorine (5-F), and -CF₃ (3-CF₃), this analog (MW 270.61 g/mol) exhibits enhanced lipophilicity due to multiple halogens. Such properties are advantageous in material science, particularly in polymer initiators or UV stabilizers .

Methyl-Substituted Analog

- Ethyl 3-fluoro-2-methylbenzoate (CAS 114312-57-1, ): Replacing -CF₃ with -CH₃ (MW 182.19 g/mol) reduces electron-withdrawing effects, lowering ring deactivation.

Complex Trifluoromethylated Derivatives

- Synthesized via gold-catalyzed fluoroarylation, its complex structure highlights applications in advanced materials or bioactive molecules, diverging from the simpler benzoate ester framework of the target compound .

Physicochemical and Reactivity Comparisons

Electronic Effects

- The -CF₃ group in the target compound is a stronger electron-withdrawing group than -CH₃ () or halogens (–13), leading to a highly electron-deficient aromatic ring. This enhances susceptibility to nucleophilic aromatic substitution but reduces electrophilic substitution reactivity .

- Lipophilicity : Fluorine and -CF₃ groups increase logP values, improving membrane permeability in bioactive molecules. For example, trifluoromethylated oxadiazole benzoates in exhibit improved pharmacokinetic properties in PET tracers .

Pharmaceuticals and Radiopharmaceuticals

Material Science

- Ethyl 4-(dimethylamino)benzoate () improves resin cement properties via high reactivity. The target’s fluorine substituents might offer superior thermal stability or reduced moisture absorption in polymers .

Agrochemicals

- Bromo- and cyano-substituted analogs (–13) are precursors for herbicides or insecticides. The target’s -CF₃ group could enhance pesticidal activity by resisting metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.